4-Quinolinepropanoic acid
CAS No.: 67752-29-8
Cat. No.: VC3884824
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67752-29-8 |
|---|---|
| Molecular Formula | C12H11NO2 |
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | 3-quinolin-4-ylpropanoic acid |
| Standard InChI | InChI=1S/C12H11NO2/c14-12(15)6-5-9-7-8-13-11-4-2-1-3-10(9)11/h1-4,7-8H,5-6H2,(H,14,15) |
| Standard InChI Key | IWJZVWBVDNIJIL-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CC=N2)CCC(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=N2)CCC(=O)O |
Introduction
Chemical Identity and Structural Features
Quinoline-4-carboxylic acid (C₁₀H₇NO₂) is a monocarboxylic acid derivative of quinoline, with a molecular weight of 173.17 g/mol. Its structure consists of a bicyclic aromatic system fused with a pyridine ring and a carboxylic acid moiety at the 4-position (Figure 1) . The compound is a white to light yellow crystalline powder with a melting point of 254–255°C and a predicted boiling point of 348.7°C . It is sparingly soluble in water but dissolves readily in dimethyl sulfoxide (DMSO), making it suitable for pharmacological screenings .
Table 1: Physicochemical Properties of Quinoline-4-Carboxylic Acid
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₀H₇NO₂ |
| Molecular Weight | 173.17 g/mol |
| Melting Point | 254–255°C (lit.) |
| Boiling Point | 348.7 ± 15.0°C (predicted) |
| Density | 1.339 ± 0.06 g/cm³ (predicted) |
| pKa | 1.03 ± 0.10 (predicted) |
| Solubility | Soluble in DMSO |
| Storage Conditions | 2–8°C |
The compound’s acidity (pKa ≈ 1.03) arises from the electron-withdrawing effect of the quinoline ring, which stabilizes the deprotonated carboxylate form . Its InChIKey (VQMSRUREDGBWKT-UHFFFAOYSA-N) and SMILES (N1C2C(=CC=CC=2)C(C(O)=O)=CC=1) notations provide precise descriptors for computational modeling and cheminformatics applications .
Synthetic Methodologies
Pfitzinger Reaction
The Pfitzinger reaction is a cornerstone for synthesizing quinoline-4-carboxylic acid derivatives. Zhou et al. (2018) developed an improved method using trimethylsilyl chloride (TMSCl) to mediate the reaction between N,N-dimethylenaminones and isatins in alcohols or water . This one-pot protocol achieves esterification and cyclization simultaneously, yielding quinoline-4-carboxylic esters or acids with excellent functional group tolerance and scalability (up to 92% yield) . For example, reacting 5-substituted isatins with enaminones in ethanol produces ethyl quinoline-4-carboxylates, which hydrolyze to the corresponding acids under basic conditions .
Doebner Modification with Ytterbium Catalysis
Wang et al. demonstrated a green approach using ytterbium perfluorooctanoate [Yb(PFO)₃] as a catalyst for the Doebner reaction in water . This method condenses anilines, aldehydes, and pyruvic acid to form quinoline-4-carboxylic acids under mild conditions, avoiding toxic solvents and achieving yields up to 85% .
Microwave-Assisted Organocatalysis
Patel et al. (2020) optimized a microwave-assisted synthesis using p-toluenesulfonic acid (PTSA) as an organocatalyst . This three-component reaction of benzaldehydes, anilines, and pyruvic acid reduces reaction times from hours to minutes (15–20 min) while maintaining high yields (70–88%) . The method’s efficiency and scalability make it ideal for generating libraries of quinoline-4-carboxylic acid derivatives for drug discovery .
Biological Activities and Pharmacological Applications
Antibacterial and Antifungal Properties
Several studies highlight the antimicrobial potential of quinoline-4-carboxylic acid derivatives. Patel et al. (2020) reported that compounds 4c and 4p exhibited potent activity against Staphylococcus aureus (MIC = 25 μg/mL), while 4a and 4d showed efficacy against Escherichia coli (MIC = 50–62.5 μg/mL) . The sulfonamide-substituted derivative 4n demonstrated broad-spectrum antifungal activity against Candida albicans .
Anticancer Activity
Quinoline-4-carboxylic acid derivatives exhibit notable antiproliferative effects. Saeed and Elhadi (2011) synthesized 2,3-diarylquinoline-4-carboxylic acids that showed inhibitory activity against L1210 leukemia and B16 melanoma cells . Molecular docking studies revealed strong interactions with topoisomerase II and tubulin, suggesting dual mechanisms of action .
Antimalarial and Antitubercular Effects
Compound 4c (MIC = 12.5 μg/mL against Plasmodium falciparum) and 4d (MIC = 25 μg/mL against Mycobacterium tuberculosis) emerged as promising leads for antimalarial and antitubercular therapies . These activities correlate with the compounds’ ability to chelate iron or disrupt microbial membrane integrity .
Structure-Activity Relationships (SAR)
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Substitution at Position 2: Electron-withdrawing groups (e.g., Cl, Br) enhance antibacterial activity by increasing electrophilicity and membrane permeability .
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Position 3 Modifications: Bulky aryl groups (e.g., 4-chlorophenyl) improve anticancer activity by stabilizing interactions with hydrophobic enzyme pockets .
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Carboxylic Acid vs. Ester: The free acid form generally exhibits higher bioavailability than esters, though ester prodrugs are advantageous for targeted delivery .
Environmental and Metabolic Fate
Soil bacteria degrade quinoline-4-carboxylic acid into 2-oxo-1,2-dihydroquinoline-4-carboxylic acid and 8-hydroxy-2-oxo-2H-benzopyran-4-carboxylic acid via oxidative pathways . These metabolites are less toxic and undergo further mineralization, underscoring the compound’s environmental compatibility .
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